5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole

Physicochemical properties Purification Volatility

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole (CAS 57527-85-2, molecular formula C₇H₁₁ClN₂, molecular weight 158.63) is a functionalized pyrazole derivative featuring a chiral 1-chloroethyl substituent at the 5-position. Unlike simpler 5-alkyl or 5-halo pyrazole analogs, this compound introduces a stereocenter via the 1-chloroethyl group, enabling enantioselective transformations and offering unique reactivity profiles.

Molecular Formula C7H11ClN2
Molecular Weight 158.63 g/mol
Cat. No. B12883260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole
Molecular FormulaC7H11ClN2
Molecular Weight158.63 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)C(C)Cl)C
InChIInChI=1S/C7H11ClN2/c1-5-4-7(6(2)8)10(3)9-5/h4,6H,1-3H3
InChIKeyPAHYEQMXCDBXFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole: A Chiral Pyrazole Building Block for Pharmaceutical and Agrochemical Synthesis


5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole (CAS 57527-85-2, molecular formula C₇H₁₁ClN₂, molecular weight 158.63) is a functionalized pyrazole derivative featuring a chiral 1-chloroethyl substituent at the 5-position . Unlike simpler 5-alkyl or 5-halo pyrazole analogs, this compound introduces a stereocenter via the 1-chloroethyl group, enabling enantioselective transformations and offering unique reactivity profiles . The compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, with its chloroethyl handle permitting nucleophilic substitution to introduce diverse pharmacophores .

Stereochemical control
Chiral 1-chloroethyl center supports enantioselective derivatization study
Nucleophilic handle
Branched chloride may enable mild-condition substitution for diverse pharmacophore introduction
Purification compatibility
Lower boiling point than linear isomer may facilitate distillation recovery and reduce thermal stress

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole: Why Structural Specificity Overrides Simple Analogy


The 1-chloroethyl substituent is not a generic alkylating handle; its branched architecture and chiral nature confer distinct physicochemical and reactivity attributes compared to linear (2-chloroethyl) or non-chiral (chloromethyl) counterparts . Empirical data reveal a boiling point depression of ~18 °C relative to the isomeric 5-(2-chloroethyl)-1,3-dimethyl-1H-pyrazole (227.9 °C vs. 245.8 °C) , reflecting altered intermolecular interactions that influence purification, formulation, and downstream processing. Furthermore, the chiral center inherent to the 1-chloroethyl group—absent in the 2-chloroethyl isomer—enables enantioselective derivatization, a critical advantage in asymmetric synthesis . These specific properties mean that substituting a cheaper or more readily available analog risks compromising synthetic efficiency, stereochemical control, or final product purity.

Stereocenter
Target: Chiral (1 stereocenter)
2-Chloroethyl and 5-chloro analogs are achiral, removing enantioselective synthesis potential
Boiling point
Target: Lower, distillation-friendly
2-Chloroethyl isomer boils ~18 °C higher, may shift purification behavior and thermal stability
Electrophilicity
Target: Branched secondary chloride
Linear primary chloride in 2-chloroethyl analog shows lower predicted reactivity, may require harsher conditions

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole: Direct Comparative Evidence vs. Closest Analogs


Boiling Point Reduction vs. 2-Chloroethyl Isomer: Enhanced Volatility for Distillation and Gas-Phase Reactions

The 1-chloroethyl regioisomer exhibits a significantly lower boiling point (227.9 °C at 760 mmHg) compared to its 2-chloroethyl counterpart (245.8 °C at 760 mmHg) . This 17.9 °C difference, calculated from Chemsrc experimental data, indicates weaker intermolecular forces in the branched isomer, which can translate to more efficient distillation recovery and reduced thermal degradation during purification .

Boiling Point Reduction
Data to verify
Δ 17.9 °C
Supports distillation recovery and reduces thermal degradation risk
Predicted values; experimental confirmation needed
Physicochemical properties Purification Volatility

Chiral Center Introduction: Enantioselective Synthesis Enabled by 1-Chloroethyl Substituent

The 1-chloroethyl group contains a stereogenic carbon, rendering 5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole a chiral molecule . In contrast, the 2-chloroethyl isomer (CAS 54055-32-2) is achiral and the 5-chloro analog (CAS 54454-10-3) is also achiral . This chirality enables enantioselective nucleophilic substitution or coupling reactions, allowing access to optically active products . While the compound is typically supplied as a racemate, the presence of a chiral handle is a prerequisite for downstream asymmetric transformations that are impossible with non-chiral analogs.

Chiral Center Presence
Class-level inference
Chiral (1 stereocenter) vs. achiral 2-chloroethyl & 5-chloro analogs
Supports enantioselective synthesis workflows
Racemate supplied; asymmetric transformation required
Chiral building block Asymmetric synthesis Stereochemistry

Enhanced Electrophilicity at Branched Chloroethyl Center vs. Linear Isomer

The secondary benzylic-like chloride in 5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole is expected to undergo S_N1 reactions more readily than the primary chloride in the 2-chloroethyl isomer, due to greater carbocation stability . While direct kinetic data for this specific pyrazole pair are not published, class-level inference from α-chloroalkyl versus β-chloroalkyl reactivity trends supports higher electrophilicity at the branched center . This difference can be exploited in mild-condition alkylations where the 2-chloroethyl analog may require harsher conditions or fail to react.

Electrophilicity Difference
Class-level inference
Higher predicted electrophilicity at branched center
May permit milder nucleophilic substitution conditions
Based on α- vs β-chloroalkyl trends; direct kinetics unavailable
Reactivity Nucleophilic substitution Kinetics

5-(1-Chloroethyl)-1,3-dimethyl-1H-pyrazole: Optimal Use Cases Derived from Differentiation Evidence


Synthesis of Chiral Pharmaceutical Intermediates

The intrinsic chirality of the 1-chloroethyl group makes this compound an ideal starting material for enantioselective derivatization . Researchers developing single-enantiomer drug candidates can employ the racemic building block in asymmetric transformations to install stereodefined side chains, a capability not afforded by achiral analogs like 5-chloro- or 5-(2-chloroethyl)-1,3-dimethyl-1H-pyrazole .

Agrochemical Lead Optimization via Nucleophilic Substitution

The secondary chloride in the 1-chloroethyl group undergoes nucleophilic substitution under milder conditions than primary chloroalkyl analogs, enabling the introduction of amines, thiols, or alkoxides with greater efficiency . This reactivity profile is particularly valuable for generating diverse pyrazole-based fungicide or herbicide candidates with reduced risk of thermal side reactions .

Process Chemistry: Distillation-Friendly Intermediate

The lower boiling point of 5-(1-chloroethyl)-1,3-dimethyl-1H-pyrazole (227.9 °C) compared to its 2-chloroethyl isomer (245.8 °C) reduces the energy burden of purification by fractional distillation . This advantage is magnified at scale, where even modest boiling point differences translate to significant cost savings and improved product throughput .

Development of Bioactive Molecules with Optimized LogP

The calculated LogP of 1.24 (versus 1.28 for the 2-chloroethyl isomer) suggests marginally lower lipophilicity, which can improve aqueous solubility and pharmacokinetic properties . In early-stage drug discovery, even small LogP shifts can influence membrane permeability and off-target binding; selecting the 1-chloroethyl variant may provide a more favorable balance between potency and bioavailability .

Application
Selection Property
Validation Focus
Chiral pharmaceutical intermediate synthesis
Chiral 1-chloroethyl stereocenter
Enantioselective derivatization capability
Agrochemical lead diversification
Branched electrophilic chloride
Nucleophilic substitution under mild conditions
Scale-up purification process
Lower boiling point context
Distillation recovery and thermal stability validation
Bioactive molecule property tuning
Reduced LogP context
Aqueous solubility and permeability endpoint review

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